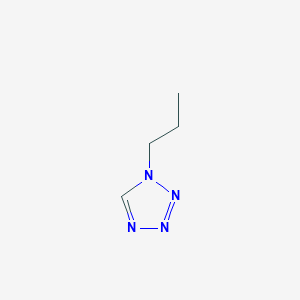
1-Propyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability across a wide pH range. Tetrazoles have found applications in various fields, including medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
1-Propyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of propylamine with sodium azide and triethyl orthoformate under acidic conditions. This method typically yields high purity this compound . Industrial production methods often employ microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles to enhance efficiency and yield .
Chemical Reactions Analysis
1-Propyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxides.
Reduction: Can be reduced to form amines under specific conditions.
Substitution: Participates in nucleophilic substitution reactions, often using reagents like sodium azide and triethyl orthoformate.
Common reagents and conditions used in these reactions include acidic materials, strong oxidizers, and reducing agents. Major products formed from these reactions include oxides, amines, and substituted tetrazoles .
Scientific Research Applications
1-Propyl-1H-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propyl-1H-tetrazole involves its interaction with molecular targets and pathways. It can act as a ligand, forming stable complexes with metals. In medicinal applications, it often functions as a bio-isosteric replacement for carboxylic acids, influencing the activity of enzymes and receptors . The compound’s high nitrogen content and electron density contribute to its reactivity and stability .
Comparison with Similar Compounds
1-Propyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Methyl-1H-tetrazole: Similar structure but with a methyl group instead of a propyl group.
1-Benzyl-1H-tetrazole: Contains a benzyl group, offering different reactivity and applications.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical properties and uses.
Properties
CAS No. |
108825-41-8 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-propyltetrazole |
InChI |
InChI=1S/C4H8N4/c1-2-3-8-4-5-6-7-8/h4H,2-3H2,1H3 |
InChI Key |
AHYVTIGFFGLKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















